R(+)-6-Bromo-APB hydrobromide - 139689-19-3

R(+)-6-Bromo-APB hydrobromide

Catalog Number: EVT-281679
CAS Number: 139689-19-3
Molecular Formula: C19H21Br2NO2
Molecular Weight: 455.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

R(+)-6-Bromo-APB hydrobromide, also known as R(+)-6-bromo-7,8-dihydroxy-3-allyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrobromide, is a synthetic compound classified as a dopamine D1 receptor agonist. [, ] It is a chiral molecule, with the R(+) enantiomer exhibiting significantly higher affinity and selectivity for the D1 receptor compared to its S(-) counterpart. [] Due to its high selectivity and potency, R(+)-6-Bromo-APB hydrobromide serves as a valuable tool in scientific research for investigating the role of D1 receptors in various physiological processes and neurological disorders.

Molecular Structure Analysis

R(+)-6-Bromo-APB hydrobromide belongs to the 1-phenyl-3-benzazepine chemical family. [] Its molecular structure consists of a central benzazepine ring system with a phenyl group at position 1, a bromine atom at position 6, hydroxyl groups at positions 7 and 8, and an allyl group at position 3. [] The stereochemistry at the carbon atom bearing the phenyl substituent defines it as the R(+) enantiomer.

Mechanism of Action

R(+)-6-Bromo-APB hydrobromide exerts its pharmacological effects primarily through its action as a dopamine D1 receptor agonist. [, ] It binds to D1 receptors, mimicking the effects of the endogenous neurotransmitter dopamine, and initiating a cascade of intracellular signaling events. [] This typically involves the activation of adenylyl cyclase, leading to increased intracellular cyclic AMP levels and subsequent activation of downstream signaling pathways. [, ]

Applications
  • Investigate the role of D1 receptors in motor control and movement disorders: Studies have employed R(+)-6-Bromo-APB hydrobromide to understand the contribution of D1 receptors in basal ganglia function and their implications in Parkinson's disease. [, , ] Research indicates that co-stimulation of D1 and D2 receptors in the striatum leads to motor activation and increased firing of substantia nigra neurons, challenging traditional models of basal ganglia function. [] Additionally, the compound has been used to study endocannabinoid levels in the globus pallidus, a brain region implicated in Parkinson's disease. []

  • Study D1 receptor involvement in cognitive function and behavior: Research has explored the role of D1 receptors in processes like prepulse inhibition (PPI) of startle, a measure of sensorimotor gating and a potential biomarker for disorders like schizophrenia. [, , ] While R(+)-6-Bromo-APB hydrobromide consistently disrupts PPI in rats and some mice strains, its effects in other strains are less pronounced, highlighting potential species-specific differences in D1 receptor modulation of this behavior. []

  • Elucidate the pharmacological profile of D1 receptors: By comparing the effects of R(+)-6-Bromo-APB hydrobromide with other D1 agonists and antagonists, researchers can gain insights into D1 receptor pharmacology, such as agonist efficacy and antagonist potency. [, ] For instance, studies in monkeys have shown that R(+)-6-Bromo-APB hydrobromide induces a robust increase in eye blinking, a behavior indicative of D1 receptor activation. []

Future Directions
  • Characterizing species-specific differences in D1 receptor pharmacology: Given the observed differences in R(+)-6-Bromo-APB hydrobromide effects on behaviors like PPI between rats and mice, further research is needed to understand the molecular basis for these variations. []

SKF 38393 ((±)-1-Phenyl-2,3,4,5-tetrahydro-(1H)-3-benzazepine-7,8-diol hydrochloride)

Compound Description: SKF 38393 is a benzazepine derivative known for its activity as a selective dopamine D1 receptor agonist [, , ]. Similar to R(+)-6-Bromo-APB Hydrobromide, it demonstrates efficacy in influencing various physiological processes and behaviors, including motor activity and neuronal responses.

Relevance: SKF 38393 shares a core benzazepine structure with R(+)-6-Bromo-APB Hydrobromide, differing primarily in the substituent at the 3-position and the absence of the bromine atom at the 6-position. These structural similarities contribute to their shared classification as substituted 1-phenyl-3-benzazepines with affinity for dopamine receptors, particularly the D1 subtype [].

6-Chloro-APB Hydrobromide ((±) 6‐Chloro‐7,8‐dihydroxy-3‐allyl‐1‐phenyl‐2,3,4,5‐tetra‐hydro‐1H‐3‐benzazepine)

Compound Description: 6-Chloro-APB Hydrobromide, also known as SKF 82958, is a potent and selective dopamine D1 receptor agonist [, , , ]. This compound significantly impacts neuronal activity, influencing dopamine-related signaling pathways and subsequent behavioral responses.

Relevance: 6-Chloro-APB Hydrobromide is structurally very similar to R(+)-6-Bromo-APB Hydrobromide. The primary difference lies in the halogen substituent at the 6-position of the benzazepine ring; 6-Chloro-APB Hydrobromide possesses a chlorine atom while R(+)-6-Bromo-APB Hydrobromide has a bromine atom []. This difference highlights the impact of halogen substitutions on binding affinity and selectivity for dopamine receptor subtypes.

6-Chloro-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine (SKF 81297)

Compound Description: SKF 81297 is a benzazepine derivative recognized as a selective dopamine D1 receptor agonist [, ]. It exhibits pharmacological activity by binding to and activating D1 receptors, thereby influencing dopamine-mediated signaling pathways.

Relevance: SKF 81297 exhibits significant structural similarities to R(+)-6-Bromo-APB Hydrobromide, sharing the core benzazepine structure and differing mainly by the absence of the 3-allyl group in SKF 81297 and the presence of a bromine atom at the 6-position in R(+)-6-Bromo-APB Hydrobromide []. This structural resemblance highlights the importance of specific substituents in determining the pharmacological profile and selectivity of these compounds for dopamine receptor subtypes.

3-Allyl-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine (APB)

Compound Description: APB serves as a foundational compound in the development of selective dopamine D1 receptor agonists []. Its structural features are crucial for its interaction with dopamine receptors, making it a key molecule in understanding structure-activity relationships for this class of compounds.

Relevance: APB acts as a fundamental structural analog to R(+)-6-Bromo-APB Hydrobromide, lacking only the bromine substituent at the 6-position []. This direct structural comparison underscores the importance of the bromine addition in R(+)-6-Bromo-APB Hydrobromide, influencing its binding affinity, selectivity, and ultimately its pharmacological activity profile.

Properties

CAS Number

139689-19-3

Product Name

R(+)-6-Bromo-APB hydrobromide

IUPAC Name

(5R)-9-bromo-5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide

Molecular Formula

C19H21Br2NO2

Molecular Weight

455.2 g/mol

InChI

InChI=1S/C19H20BrNO2.BrH/c1-2-9-21-10-8-14-15(11-17(22)19(23)18(14)20)16(12-21)13-6-4-3-5-7-13;/h2-7,11,16,22-23H,1,8-10,12H2;1H/t16-;/m1./s1

InChI Key

CTAUBYSSTAODOD-PKLMIRHRSA-N

SMILES

C=CCN1CCC2=C(C(=C(C=C2C(C1)C3=CC=CC=C3)O)O)Br.Br

Solubility

Soluble in DMSO

Synonyms

R(+)-6-Bromo-APB hydrobromide; R(+) 6 Bromo APB hydrobromide; R(+)-6-Bromo-APB HBr; R(+) 6 Bromo APB HBr;

Canonical SMILES

C=CCN1CCC2=C(C(=C(C=C2C(C1)C3=CC=CC=C3)O)O)Br.Br

Isomeric SMILES

C=CCN1CCC2=C(C(=C(C=C2[C@H](C1)C3=CC=CC=C3)O)O)Br.Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.